molecular formula C23H19N5O4S B6483453 3-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1189910-23-3

3-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6483453
CAS No.: 1189910-23-3
M. Wt: 461.5 g/mol
InChI Key: DLTZUAXVUYKERD-UHFFFAOYSA-N
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Description

The compound 3-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazin-8-one core. Key structural elements include:

  • A 3-methoxyphenyl group at position 5.
  • A 5-methoxy-1H-indol-3-yl moiety linked via a sulfanyl-ethyl spacer to position 2.
  • A ketone group at position 6.

For instance, triazolo-thiadiazin derivatives are synthesized by reacting intermediates with monochloroacetic acid in ethanol under reflux with sodium acetate . This method could extend to the target compound by substituting appropriate indole and phenyl precursors.

Properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-31-15-5-3-4-14(10-15)27-8-9-28-21(22(27)30)25-26-23(28)33-13-20(29)18-12-24-19-7-6-16(32-2)11-17(18)19/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTZUAXVUYKERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives, differing primarily in substituents. Below is a comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₄H₂₀N₆O₄S 512.52 g/mol 3-(5-methoxyindole-sulfanylethyl), 7-(3-methoxyphenyl) N/A
7-(4-Ethoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (G802-0955) C₂₄H₂₁N₅O₃S 459.53 g/mol 7-(4-ethoxyphenyl), 3-(2-methylindole-sulfanylethyl)
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one C₂₆H₂₆FN₇O₂S 543.60 g/mol 8-(2-ethylphenylsulfanyl), 2-(4-fluorophenyl-piperazinyl-oxoethyl)
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine C₁₉H₁₈F₆N₆O₂ 500.38 g/mol 3-(trifluoromethyl), 1-(2,4,5-trifluorophenyl)

Key Observations :

  • Substituent Effects :
    • The methoxyindole group in the target compound may enhance solubility compared to methylindole (G802-0955) due to increased polarity .
    • Aromatic substituents (e.g., 3-methoxyphenyl vs. 4-ethoxyphenyl ) influence steric and electronic interactions with biological targets .
  • Core Modifications :
    • Compounds like the DPP-IV inhibitor () replace the pyrazin-8-one oxygen with a trifluoromethyl group, significantly altering enzyme-binding affinity .
Bioactivity and Pharmacokinetic Profiling

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related molecules:

  • A2A Receptor Antagonists : Triazolo-pyrimidine derivatives (e.g., SCH-442416) with sulfanyl and oxoethyl groups exhibit receptor antagonism, suggesting the target compound may interact with similar targets .
  • DPP-IV Inhibition: The triazolo-pyrazine core in demonstrates nanomolar IC₅₀ values, indicating that substituent optimization (e.g., methoxy groups) could enhance selectivity .

Computational Similarity Analysis :

  • Using Tanimoto coefficients (e.g., MACCS or Morgan fingerprints), the target compound likely shares >60% similarity with G802-0955 due to overlapping triazolo-pyrazine scaffolds and indole substituents .
  • Molecular networking () could cluster the compound with other triazolo derivatives based on fragmentation patterns, aiding dereplication .

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